

(1R,2R)-1-Aminoindan-2-ol chemical and physical properties

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Compound of Interest

Compound Name: (1R,2R)-1-Aminoindan-2-ol

Cat. No.: B083759

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An In-depth Technical Guide to **(1R,2R)-1-Aminoindan-2-ol**

Introduction

(1R,2R)-1-Aminoindan-2-ol is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. Its rigid bicyclic structure and defined stereochemistry make it an important intermediate and chiral auxiliary for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and applications, particularly within the field of drug development.

Chemical and Physical Properties

The properties of **(1R,2R)-1-Aminoindan-2-ol** are summarized below. This compound is the trans stereoisomer.

Property	Value	Reference
Chemical Name	(1R,2R)-(-)-trans-1-Amino-2-indanol	
CAS Number	163061-73-2	
Molecular Formula	C ₉ H ₁₁ NO	
Molecular Weight	149.19 g/mol	
Appearance	Solid	
Melting Point	142-146 °C	
Optical Activity	[\alpha]/D = -23.0° (c = 1 in ethanol)	
Assay	≥97%	
Solubility	Soluble in methanol.[1][2] Slightly soluble in water.[1][2]	[1][2]
Storage Temperature	Room temperature, in an inert atmosphere and dark place.[1] [1][3] [3]	

Spectroscopic and Structural Identifiers

Identifier	Value	Reference
SMILES String	N[C@H]1--INVALID-LINK-- Cc2ccccc12	
InChI	1S/C9H11NO/c10-9-7-4-2-1-3- 6(7)5-8(9)11/h1-4,8- 9,11H,5,10H2/t8-,9-/m1/s1	
InChI Key	LOPKSXMQWBYUOI- RKDXNWHRSA-N	

Spectral data including ¹H NMR, ¹³C NMR, IR, and MS are available for this compound.[4]

Applications in Drug Development and Asymmetric Synthesis

(1R,2R)-1-Aminoindan-2-ol is a chiral amino alcohol utilized in pharmaceutical synthesis and drug development.^[5] Its primary application is as a versatile chiral building block and starting material.

Key applications include:

- **Synthesis of Chiral Auxiliaries:** It has been used as a precursor to prepare indene-based chiral auxiliaries, which are subsequently employed in stereoselective reactions like the aldol reaction.
- **Preparation of Chiral Ligands:** The compound is a starting material for synthesizing oxazoline-alcohol ligands. These ligands are effective in catalytic asymmetric reactions, such as the addition of diethylzinc to aldehydes.
- **Chiral Resolution and Analysis:** It serves as a chiral test compound for developing methods of enantiomeric separation of primary amines using techniques like supercritical fluid chromatography (SFC) and HPLC.

While the related *cis*-isomer, (1S,2R)-1-aminoindan-2-ol, is famously a key component of the HIV protease inhibitor Indinavir, the *trans*-isomer is also a critical tool for medicinal chemists creating novel therapeutic agents.^{[2][6]}

Experimental Protocols

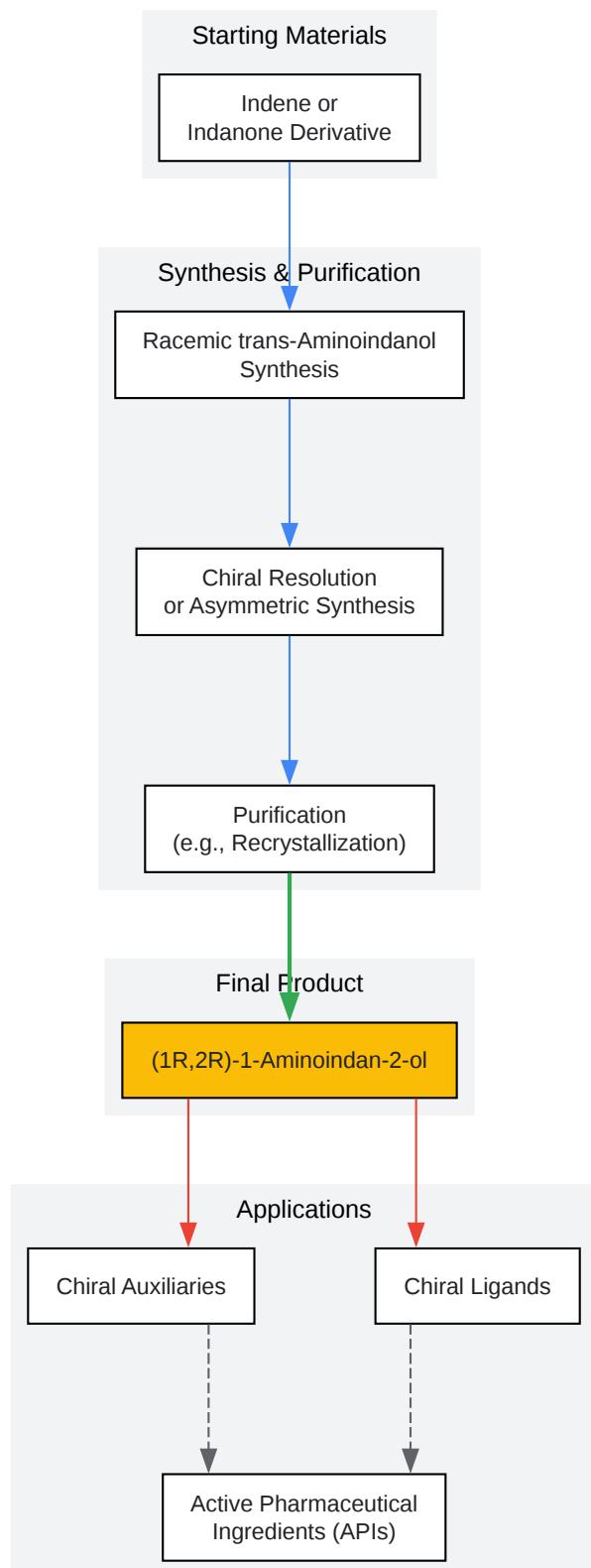
Synthesis Strategies

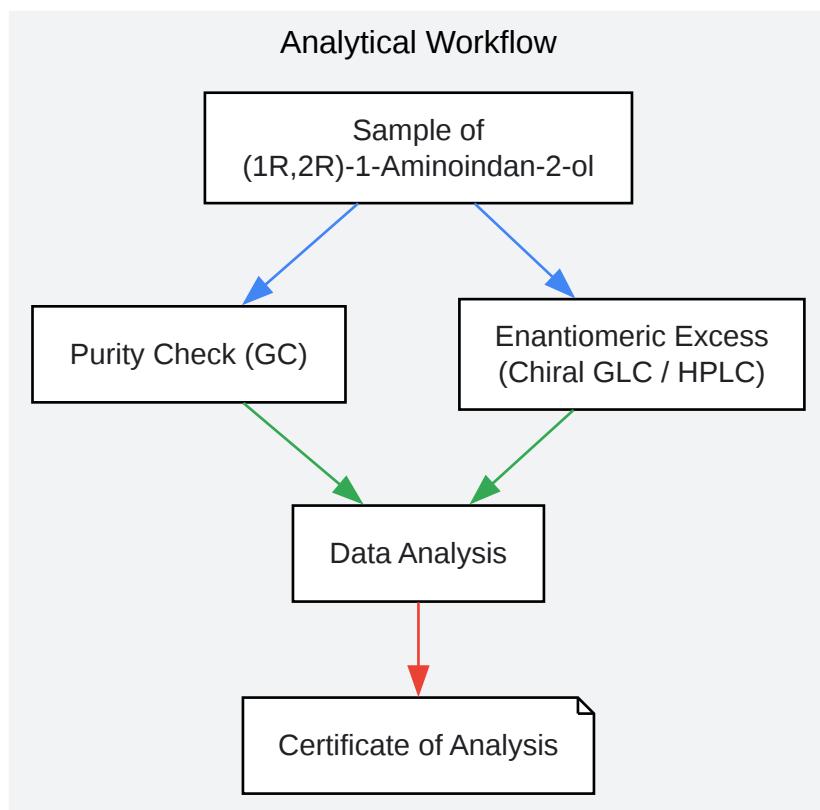
The synthesis of enantiomerically pure aminoindanols is a critical area of research. While specific, detailed protocols for **(1R,2R)-1-Aminoindan-2-ol** are proprietary or found within dense publications, general strategies often involve one of the following pathways:

- **Resolution of a Racemic Mixture:** A common method involves synthesizing a racemic mixture of *trans*-1-amino-2-indanol and then separating the enantiomers using a chiral resolving agent.

- **Stereoselective Reduction:** An alternative route involves the stereoselective reduction of a corresponding amino ketone precursor using a chiral catalyst.
- **From Chiral Precursors:** Synthesis can begin from a chiral starting material, such as indene oxide, where the stereochemistry is controlled early in the process. For example, the related cis-isomer can be synthesized from indene oxide via a Ritter-type reaction, followed by hydrolysis of an oxazoline intermediate.^[7] A similar strategic approach can be adapted for the trans isomer.

A logical workflow for the synthesis and application of **(1R,2R)-1-Aminoindan-2-ol** is outlined in the diagram below.





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